tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate
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Overview
Description
tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate: is a synthetic organic compound used in various chemical and pharmaceutical applications. It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a cyclopropyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclopropane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate undergoes nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group into an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products Formed:
- Substitution reactions yield various substituted carbamates.
- Oxidation reactions produce hydroxyl or carbonyl derivatives.
- Reduction reactions result in amine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive compounds for biological assays.
Medicine:
- Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The cyclopropyl ring and tert-butyl group contribute to the compound’s stability and influence its binding affinity to the target.
Comparison with Similar Compounds
- tert-butyl N-{1-[1-(chloromethyl)cyclopropyl]ethyl}carbamate
- tert-butyl N-{1-[1-(iodomethyl)cyclopropyl]ethyl}carbamate
- tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
Uniqueness: tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromomethyl group is a better leaving group in nucleophilic substitution reactions, making this compound more reactive and versatile in synthetic applications.
Properties
CAS No. |
2020253-09-0 |
---|---|
Molecular Formula |
C11H20BrNO2 |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
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